

2-Bromo-2-methylpropane physical and chemical properties

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Compound of Interest

Compound Name: **2-Bromo-2-methylpropane**

Cat. No.: **B165281**

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An In-depth Technical Guide on **2-Bromo-2-methylpropane**: Physical and Chemical Properties

Introduction

2-Bromo-2-methylpropane, also widely known as tert-butyl bromide, is a tertiary alkyl halide with the chemical formula $(CH_3)_3CBr$.^{[1][2]} It is a versatile reagent in organic synthesis, primarily utilized for introducing the tert-butyl group into molecules.^{[1][3]} Its unique tertiary structure dictates its chemical reactivity, favoring specific reaction pathways, which makes it a subject of interest for mechanistic studies. This document provides a comprehensive overview of its physical and chemical properties, reaction mechanisms, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Physical Properties

2-Bromo-2-methylpropane is a colorless to light yellow-brown, volatile liquid with a characteristic pungent odor.^{[1][2][4]} It is a highly flammable substance.^{[5][6]} Key physical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	2-bromo-2-methylpropane	[7][8]
Synonyms	tert-Butyl bromide, 2-methyl-2-bromopropane	[2][9]
CAS Number	507-19-7	[1][2][5]
Molecular Formula	C ₄ H ₉ Br	[1][9][10]
Molecular Weight	137.02 g/mol	[8][9][10]
Appearance	Colorless to yellow-brown liquid	[4][11][12]
Density	1.22 g/mL at 20 °C	[3][4]
Melting Point	-20 to -16.2 °C	[12][13]
Boiling Point	71 to 74 °C	[2][13][14]
Flash Point	16 to 18 °C (closed cup)	[13][15]
Vapor Pressure	179.9 hPa at 25 °C	[5][11][16]
Refractive Index	1.4279 at 20 °C/D	[3][4][11]
Solubility in Water	Insoluble	[1][2][4][7][11]
Solubility in Solvents	Miscible with ethanol, ether, acetone, chloroform	[1][2][7][12][15]

Chemical Properties and Reactivity

The chemical behavior of **2-bromo-2-methylpropane** is dominated by its structure as a tertiary haloalkane. The central carbon atom is bonded to three bulky methyl groups and the bromine atom. This steric hindrance and the electronic effects of the alkyl groups are the primary determinants of its reactivity.

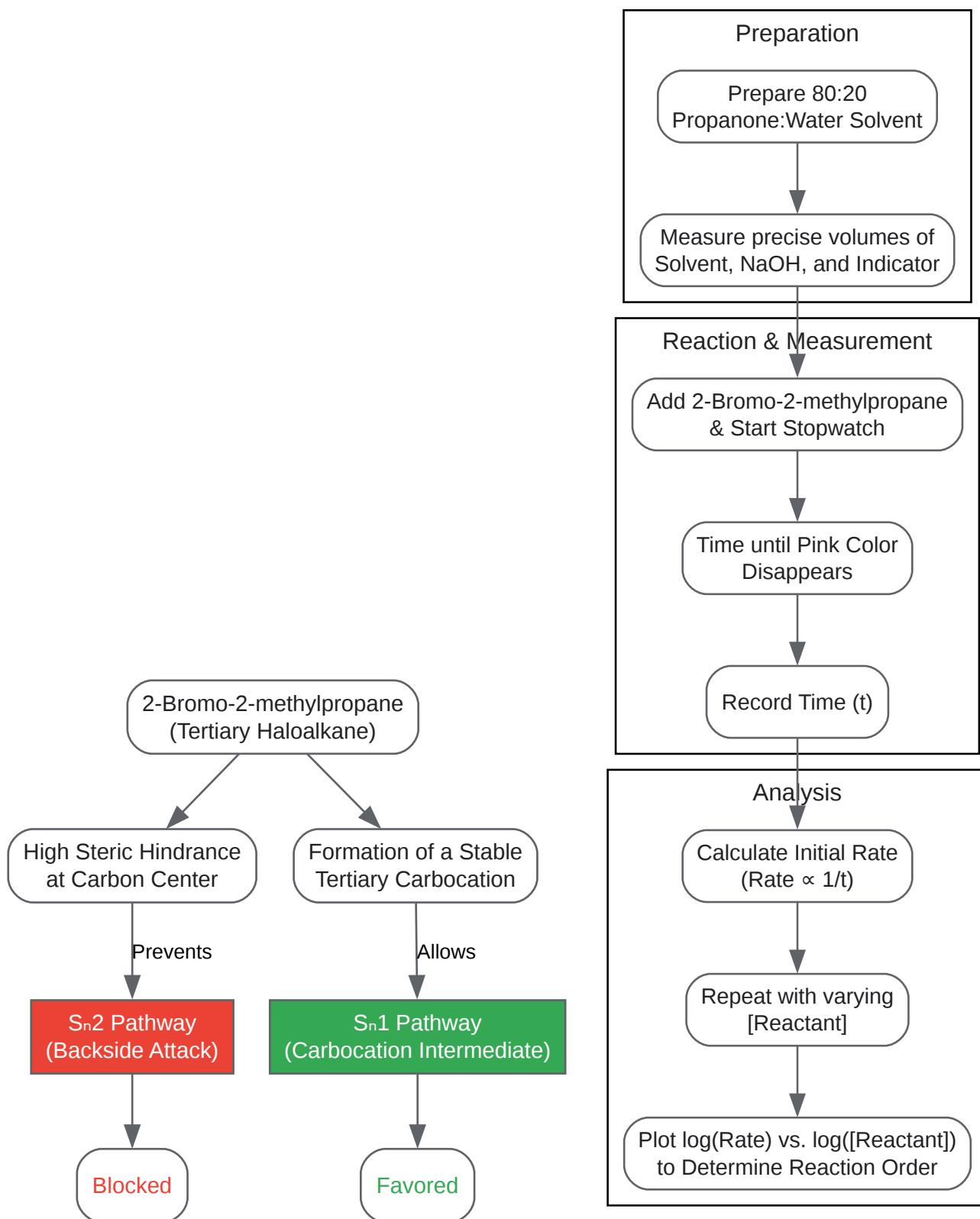
Nucleophilic Substitution Reactions

2-Bromo-2-methylpropane readily undergoes nucleophilic substitution via the S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism.[17][18] This is a two-step pathway:

- Formation of a Carbocation: The carbon-bromine bond breaks heterolytically in a slow, rate-determining step, forming a stable tertiary carbocation and a bromide ion.[17][19][20] The high stability of the tertiary carbocation, due to the positive inductive effect and hyperconjugation from the three methyl groups, is the driving force for this step.[19]
- Nucleophilic Attack: A nucleophile rapidly attacks the planar carbocation.[17][19] This can occur from either face, which would lead to a racemic mixture if the carbon were chiral (though in this case, it is not).

Due to significant steric hindrance from the three methyl groups, the backside attack required for an S_N2 (Substitution, Nucleophilic, Bimolecular) reaction is prevented.[21] Therefore, **2-bromo-2-methylpropane** does not undergo S_N2 reactions at an appreciable rate.[21]

Caption: The S_N1 reaction mechanism of **2-bromo-2-methylpropane**.

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